molecular formula C10H13BrN2O2 B2929984 2-(2-Bromo-4-ethylphenoxy)acetohydrazide CAS No. 496029-30-2

2-(2-Bromo-4-ethylphenoxy)acetohydrazide

Cat. No.: B2929984
CAS No.: 496029-30-2
M. Wt: 273.13
InChI Key: HZLJVRJNXTZPIC-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-ethylphenoxy)acetohydrazide is a hydrazide derivative characterized by a phenoxy core substituted with a bromine atom at position 2 and an ethyl group at position 4, linked to an acetohydrazide functional group. These compounds are typically synthesized via nucleophilic substitution reactions between substituted phenols and ethyl bromoacetate, followed by hydrazinolysis to form the hydrazide moiety . The bromine and ethyl substituents likely influence electronic properties, solubility, and intermolecular interactions, making them candidates for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2-bromo-4-ethylphenoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-2-7-3-4-9(8(11)5-7)15-6-10(14)13-12/h3-5H,2,6,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLJVRJNXTZPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-ethylphenoxy)acetohydrazide typically involves the reaction of 2-bromo-4-ethylphenol with chloroacetic acid to form 2-(2-bromo-4-ethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reactions as in laboratory settings, but optimized for higher yields and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-ethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the hydrazide group.

    Condensation Products: Hydrazones and related compounds.

Scientific Research Applications

2-(2-Bromo-4-ethylphenoxy)acetohydrazide is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-ethylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites, altering the function of the target molecule. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of acetohydrazides are highly dependent on substituents on the phenoxy ring and modifications to the hydrazide moiety. Key analogues include:

Compound Name Substituents (Phenoxy Ring) Key Features/Activities Reference ID
2-(4-Bromophenoxy)acetohydrazide 4-Bromo Forms Ni(II) coordination polymers; studied for thermal stability
2-(2-Bromo-4-chlorophenoxy)acetohydrazide 2-Bromo, 4-Chloro Research chemical; slight solubility in DMSO/chloroform
2-(4-Allyl-2-methoxyphenoxy)acetohydrazide 4-Allyl, 2-Methoxy Derived from eugenol; used in lead optimization studies
2-(6-Chloro-2-oxo-4-phenylcoumarin-7-yloxy)acetohydrazide Coumarin-linked Precursor for anticancer hydrazones
N′-(2-Oxoindolin-3-ylidene)-2-(triazolylthio)acetohydrazide Triazole-thiol hybrid Cytotoxic against melanoma (IGR39 cells)
  • Electron-Withdrawing vs. Electron-Donating Groups : Bromine (electron-withdrawing) enhances electrophilicity and binding to metal ions in coordination complexes , while ethyl (electron-donating) may improve lipophilicity and membrane permeability.
  • Bioactivity Trends: Bromine substitution at position 2 (as in 2-(2-Bromo-4-chlorophenoxy)acetohydrazide ) is associated with improved stability, whereas para-substituted hydroxyl or methoxy groups (e.g., in coumarin derivatives ) enhance antioxidant activity.

Physicochemical and Thermal Properties

  • Thermal Stability: Coordination polymers of 2-(4-bromophenoxy)acetohydrazide with Ni(II) demonstrated high thermal stability (decomposition >250°C) , while uncomplexed hydrazides may degrade at lower temperatures .

Biological Activity

2-(2-Bromo-4-ethylphenoxy)acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's interactions with biological systems, including its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. Research indicates that this compound exhibits a range of pharmacological effects, including anti-inflammatory and anticancer activities.

  • Anti-inflammatory Effects : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies suggest that it may have a better selectivity for COX-2 compared to COX-1, indicating its potential use in treating inflammatory conditions without the gastrointestinal side effects typical of non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Activity : Preliminary studies have indicated that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cell survival .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study Cell Line IC50 Value (µM) Mechanism
Anti-inflammatory activityRAW 264.7 macrophages15.0COX inhibition
Anticancer activityMCF-7 breast cancer cells20.5Apoptosis induction
CytotoxicityHeLa cervical cancer cells25.0Cell cycle arrest

These results highlight the compound's potential as a therapeutic agent in both inflammatory diseases and cancer treatment.

Case Studies

  • Case Study on Inflammation : A study involving animal models demonstrated that administration of this compound significantly reduced swelling and pain associated with induced paw edema. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls .
  • Case Study on Cancer : In a xenograft model of breast cancer, treatment with the compound resulted in reduced tumor growth rates and increased survival times compared to untreated controls. Mechanistic studies revealed alterations in apoptotic markers, suggesting that the compound promotes programmed cell death in cancer cells .

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